The synthesis of Tak931 involves several key steps that focus on creating a highly selective CDC7 inhibitor. The compound is characterized by its unique structure, which includes a bicyclic core and specific functional groups designed to enhance binding affinity to the CDC7 enzyme.
Tak931 is synthesized through a series of chemical reactions that include:
The exact synthetic route may vary based on proprietary methods used by Takeda Oncology.
Tak931 has a complex molecular structure defined by its IUPAC name: 2-[(2S)-1-azabicyclo[2.2.2]oct-2-yl]-6-(3-methyl-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one hemihydrate. The structure features:
The molecular formula is C₁₃H₁₅N₅OS, with a molecular weight of approximately 285.36 g/mol. The compound exhibits an IC₅₀ (median inhibitory concentration) of less than 0.3 nM against CDC7, indicating potent inhibitory activity .
Tak931 functions primarily through competitive inhibition of CDC7 kinase activity. This inhibition disrupts the normal progression of the cell cycle, leading to replication stress in cancer cells.
Key reactions associated with Tak931 include:
Preclinical studies have demonstrated that Tak931 can induce senescence-like characteristics in treated cells, contributing to its antiproliferative effects .
Tak931 acts as an ATP-competitive inhibitor of CDC7 kinase. By inhibiting this enzyme, it disrupts the initiation of DNA replication, leading to replication stress characterized by:
Tak931 is a solid at room temperature with moderate solubility in organic solvents. Its melting point and specific solubility characteristics are typically determined during formulation studies.
Key chemical properties include:
Pharmacokinetic studies indicate that Tak931 reaches maximum plasma concentrations approximately 1–4 hours post-administration, demonstrating dose-proportional systemic exposure .
Tak931 has been primarily explored for its potential in oncology as a treatment for various solid tumors. Its applications include:
Despite its discontinuation in clinical development, research surrounding Tak931 continues to provide insights into CDC7 inhibition and its implications for cancer therapy .
Cell Division Cycle 7 (CDC7) is a serine-threonine kinase that forms an active complex with its regulatory subunits DBF4 or DRF1 (also termed ASK), collectively known as the DBF4-dependent kinase (DDK). This complex is a master regulator of DNA replication initiation in eukaryotic cells. CDC7-DDK phosphorylates subunits of the minichromosome maintenance (MCM) complex (specifically MCM2 at Ser40, MCM4, and MCM6), which licenses replication origins for firing and facilitates the recruitment of downstream replisome components like CDC45 [1] [5] [9]. Beyond origin firing, CDC7 stabilizes replication forks during stress, coordinates replication checkpoint activation via Claspin phosphorylation, and maintains replication timing fidelity [5] [9]. Depletion or inhibition of CDC7 leads to:
Table 1: Key Functions of CDC7 Kinase in DNA Metabolism
Biological Process | Molecular Mechanism | Consequence of CDC7 Inhibition |
---|---|---|
Replication Initiation | Phosphorylation of MCM2/4/6 complex → Helicase activation & Cdc45 loading | Abrogated origin firing; S-phase delay |
Fork Stability | Activation of ATR-Chk1 pathway via Claspin phosphorylation | Fork collapse; DNA strand breaks |
Checkpoint Adaptation | RAD18-dependent translesion synthesis (TLS) activation | Defective DNA damage bypass; mitotic catastrophe |
Chromatin Maintenance | Chromatin retention of replication factors under stress | Impaired recovery from replication stress |
Replication stress (RS) refers to the slowing or stalling of DNA replication forks, leading to genomic instability—a defining feature of cancer cells. Oncogenes (e.g., RAS, MYC) drive aberrant cell proliferation, creating nucleotide shortages, reactive oxygen species (ROS), and transcription-replication conflicts. This depletes replication resources and causes fork collapse [2] [6] [9]. CDC7 is upregulated in cancers (e.g., triple-negative breast cancer, ovarian carcinoma) and correlates with poor prognosis. Its activity becomes essential in high-RS tumors because:
Table 2: Replication Stress Inducers in Cancer and Link to CDC7
Source of Replication Stress | Example in Cancer | CDC7 Dependency |
---|---|---|
Oncogene Activation | RAS mutations (pancreatic, CRC); MYC amplification | High (sustains fork progression) |
Nucleotide Pool Depletion | dNTP shortages in KRAS-mutant tumors | Critical (bypasses stress via TLS) |
Transcriptional Overload | Hypertranscription in MYC-driven tumors | Essential (resolves R-loops) |
Defective DNA Repair | BRCA1/2 mutations | Synthetic lethality with CDC7i |
RAS mutations (occurring in ~30% of cancers) drive aggressive tumorigenesis by constitutively activating the MAPK and PI3K pathways. This creates a unique dependency on CDC7 due to:
Mechanistically, TAK-931 exacerbates RS in RAS-mutant tumors by:
Table 3: Preclinical Efficacy of TAK-931 in RAS-Mutant vs. Wild-Type Models
Model System | RAS-Mutant Response | RAS-Wild-Type Response | Key Biomarkers |
---|---|---|---|
Cell Line Panels (n=458) | IC₅₀: 0.1–0.5 µM (e.g., PANC-1, SW948) | IC₅₀: >1.5 µM (e.g., fibroblasts) | pMCM2(S40) loss; γH2AX increase |
PDX Models (Pancreatic) | Tumor regression: 60–80% | Stabilization only | K-i67↓; cleaved caspase-3↑ |
Immune-Competent Models | CD8+ T-cell infiltration ↑; PD-L1↑ | Minimal immune activation | CXCL10/IL-8 secretion |
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